![molecular formula C18H21ClN2O3 B5578599 4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5578599.png)
4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine
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Description
Synthesis Analysis
The synthesis of compounds similar to 4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine involves multi-step chemical processes. For instance, compounds with piperidine structures are synthesized using Michael addition reactions, followed by characterizations via spectroscopic techniques and X-ray diffraction studies to confirm their structures (Naveen et al., 2015). These processes are critical for ensuring the desired product's purity and structural integrity.
Molecular Structure Analysis
The molecular structure of compounds with piperidine as a core component often reveals fascinating geometrical configurations. For example, the structure can show a piperidine ring in a chair conformation, indicating a stable geometric form. Crystallographic studies provide insights into the monoclinic crystal system and other unit cell parameters, confirming the compound's structure through X-ray diffraction (Naveen et al., 2015).
Chemical Reactions and Properties
Compounds containing the piperidine moiety participate in various chemical reactions, demonstrating unique reactivity and functional group transformations. For instance, reactions with thiols or piperidine under specific conditions can lead to different products, showcasing the compound's versatile reactivity (Deruiter et al., 1987). These reactions are essential for further modifications and applications of the compound.
Physical Properties Analysis
The physical properties of such compounds, including their crystal and molecular structure, are often determined using spectroscopic and X-ray crystallographic methods. These analyses reveal the compound's conformations and intermolecular interactions, contributing to our understanding of its stability and reactivity (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are crucial for the compound's applications in organic synthesis and potential pharmaceutical uses. Detailed studies on these aspects enable the development of new synthesis methods and the exploration of new chemical spaces (Deruiter et al., 1987).
Scientific Research Applications
Receptor Ligand Activity
Research on similar compounds, such as "4-Heterocyclylpiperidines," has demonstrated selective high-affinity ligands for the human dopamine D4 receptor, indicating potential applications in neurological research and the development of treatments for disorders involving dopamine dysregulation. Modifications to the piperidine and heterocyclic components of these molecules can significantly affect their affinity and selectivity, providing a basis for the design of targeted therapeutics (Rowley et al., 1997).
Structural Studies
Compounds containing the piperidine moiety have been extensively studied for their crystal and molecular structures, offering insights into their conformational dynamics and intermolecular interactions. For example, the study of "4-carboxypiperidinium chloride" provides detailed structural information, which is crucial for understanding the chemical behavior and potential reactivity of these compounds (Szafran et al., 2007).
Molecular Interaction
The antagonist activity of compounds structurally related to "4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine" has been analyzed, particularly in the context of the CB1 cannabinoid receptor. These studies highlight the importance of specific structural features for receptor binding and activity, offering a pathway for the development of new drugs with improved specificity and efficacy (Shim et al., 2002).
Synthetic Approaches
Synthesis techniques for compounds with the piperidinyl moiety, such as "2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime," demonstrate the versatility of piperidine derivatives in chemical synthesis. These methods enable the creation of a wide range of compounds with potential pharmaceutical applications (Park et al., 2012).
properties
IUPAC Name |
[4-(2-chlorophenoxy)piperidin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-12(2)15-11-17(24-20-15)18(22)21-9-7-13(8-10-21)23-16-6-4-3-5-14(16)19/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMPXEIEKHBHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine |
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